molecular formula C13H21N3 B7780437 {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

Cat. No. B7780437
M. Wt: 219.33 g/mol
InChI Key: YHZKEGRGKHWNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Agents : A study synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to the compound , and screened them for anticonvulsant activity. Some compounds exhibited significant protection against seizures, highlighting the potential of related structures as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Bone Formation Enhancement : A compound closely related to "{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine" was found to be a beta-catenin agonist that significantly increased trabecular bone formation rate in ovariectomized rats, suggesting its potential in treating bone disorders (Pelletier et al., 2009).

  • Antiosteoclast Activity : A family of compounds including "{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine" derivatives demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and diseases related to bone degeneration (Reddy et al., 2012).

  • Asymmetric Synthesis : The compound was used in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, which are important in medicinal chemistry. The synthesis process provided a pathway for creating various diamino alcohols and diamines, indicating its versatility in chemical synthesis (Froelich et al., 1996).

  • Depression Treatment : Derivatives of "{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine" were found to act as "biased agonists" of serotonin 5-HT1A receptors, showing robust antidepressant-like activity. This suggests its potential use in developing new antidepressant drugs (Sniecikowska et al., 2019).

  • Catalytic Applications : Certain derivatives were used to create unsymmetrical NCN′ pincer palladacycles with good catalytic activity and selectivity, suggesting applications in catalysis and organic synthesis (Roffe et al., 2016).

  • Photocytotoxicity and Imaging : Iron(III) complexes involving derivatives of the compound showed unprecedented photocytotoxicity in red light and were used for cellular imaging, indicating their potential in cancer treatment and diagnostics (Basu et al., 2014).

properties

IUPAC Name

[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-11-13-4-9-16(10-5-13)8-3-12-1-6-15-7-2-12/h1-2,6-7,13H,3-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZKEGRGKHWNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Reactant of Route 3
Reactant of Route 3
{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Reactant of Route 5
{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Reactant of Route 6
{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.